
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée est un composé organique synthétique qui présente une combinaison unique d'un cycle thiophène et d'un groupement urée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée implique généralement les étapes suivantes :
Formation du cycle thiophène : Le cycle thiophène peut être synthétisé par cyclisation d'un diène approprié avec des sources de soufre en milieu acide.
Introduction du groupement urée : Le groupe urée est introduit en faisant réagir le dérivé thiophène avec un isocyanate ou en utilisant une méthode sans phosgène impliquant du chlorure de carbamoyle.
Méthoxylation : Le groupe méthoxy est introduit par méthylation du précurseur phénolique à l'aide d'iodure de méthyle ou de sulfate de diméthyle en présence d'une base.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la possibilité d'adaptation à l'échelle industrielle, la rentabilité et les considérations environnementales. Des réacteurs à flux continu et des principes de chimie verte peuvent être utilisés pour améliorer l'efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit pour former des dérivés thiols en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits :
Produits d'oxydation : Sulfoxydes, sulfones.
Produits de réduction : Dérivés thiols.
Produits de substitution : Dérivés halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
La 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée présente plusieurs applications dans la recherche scientifique, notamment :
Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : Utilisée dans le développement de matériaux avancés présentant des propriétés électroniques ou optiques uniques.
Études biologiques : Étudiée pour ses interactions avec les macromolécules biologiques et ses effets thérapeutiques potentiels.
Applications industrielles : Employée comme précurseur dans la synthèse d'autres molécules organiques complexes.
Mécanisme d'action
Le mécanisme d'action de la 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant au site actif d'une enzyme, en inhibant son activité, ou en modulant la fonction du récepteur. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Composés similaires :
- 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-phényl-urée : Elle n'a pas le groupe méthoxy, ce qui peut affecter sa réactivité et son activité biologique.
- 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(4-méthoxy-phényl)-urée : Le groupe méthoxy est placé à une position différente, ce qui peut modifier ses propriétés.
Unicité : La 1-(1,1-Dioxo-tétrahydro-1λ6-thiophène-3-yl)-3-(2-méthoxy-phényl)-urée est unique en raison de la position spécifique du groupe méthoxy, qui peut influencer ses propriétés électroniques, sa réactivité et ses interactions avec les cibles biologiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed as a precursor in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-phenyl-urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(4-methoxy-phenyl)-urea: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-5-3-2-4-10(11)14-12(15)13-9-6-7-19(16,17)8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15) |
Clé InChI |
UTZNNQFNPUTNIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 |
Solubilité |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


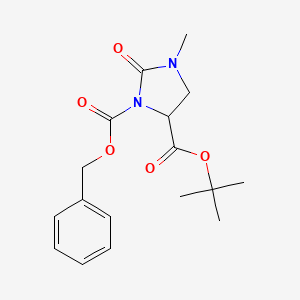
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
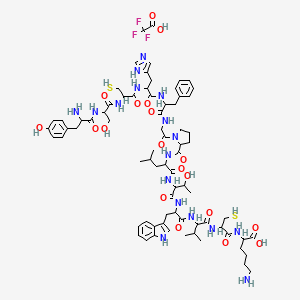

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)
![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)
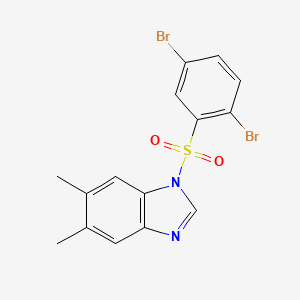
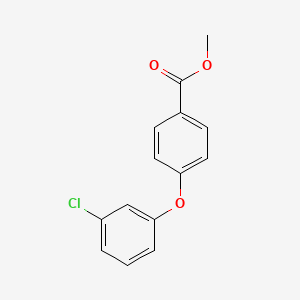
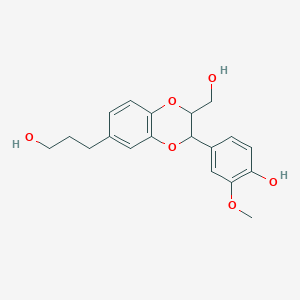

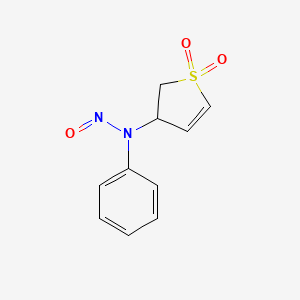
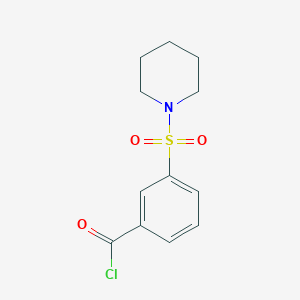
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
